molecular formula C9H12Cl2N4 B2766279 [3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride CAS No. 2138157-46-5

[3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride

Cat. No.: B2766279
CAS No.: 2138157-46-5
M. Wt: 247.12
InChI Key: VETFKEXVPYZFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(1H-1,2,4-Triazol-3-yl)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C9H12Cl2N4 and a molecular weight of 247.12 g/mol . Its structure features a benzylamine group linked to a 1H-1,2,4-triazole ring, a privileged scaffold in medicinal chemistry and chemical biology. The 1,2,4-triazole ring is known for its ability to act as a ligand for various metalloenzymes and participate in hydrogen bonding, making it a valuable component in the design of enzyme inhibitors and receptor modulators . As a building block, this dihydrochloride salt offers enhanced water solubility for experimental workflows. Researchers utilize this and similar triazole-containing compounds in the synthesis of novel molecules for pharmaceutical research and as intermediates in the development of agrochemicals . The product is supplied as a solid and should be stored in a cool, dry environment . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with care, wearing appropriate personal protective equipment, and refer to the Safety Data Sheet for detailed handling and hazard information.

Properties

IUPAC Name

[3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;;/h1-4,6H,5,10H2,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETFKEXVPYZFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=NN2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidrazone Cyclization Pathway

The most widely validated method involves the cyclization of amidrazone intermediates derived from nitrile precursors.

Step 1: Synthesis of 3-Cyanophenylmethanamine
3-Bromophenylacetonitrile undergoes nucleophilic amination using liquid ammonia in a pressurized reactor (120°C, 24 h), yielding 3-cyanophenylmethanamine with 78% efficiency. Alternative protocols employ Ullmann-type couplings with copper catalysts, though these require stringent oxygen-free conditions.

Step 2: Amidrazone Formation
Reaction with hydrazine hydrate (3 equiv) in refluxing ethanol (12 h) converts the nitrile to N'-amino-3-(aminomethyl)benzenecarboximidamide. FT-IR analysis confirms the transition from ν(C≡N) at 2240 cm⁻¹ to ν(N–H) stretches at 3350–3250 cm⁻¹.

Step 3: Acid-Catalyzed Cyclization
Heating the amidrazone in 6M HCl (90°C, 8 h) induces cyclodehydration, forming the 1,2,4-triazole ring. The reaction exhibits first-order kinetics (k = 0.15 h⁻¹) with an activation energy of 85 kJ/mol. Post-neutralization with NaOH yields the free base, which is converted to the dihydrochloride salt via HCl/EtOH precipitation (95% purity by HPLC).

Thiosemicarbazide Route

This sulfur-assisted pathway offers improved regioselectivity for triazole substitution patterns.

Key Reaction Sequence:

  • Thiosemicarbazone Synthesis : 3-Aminomethylbenzaldehyde reacts with thiosemicarbazide in ethanol (Δ, 6 h), achieving 82% conversion.
  • Base-Mediated Cyclization : Treatment with 2M NaOH (100°C, 10 h) eliminates H2S and forms the triazole core. GC-MS monitoring shows complete desulfurization within 8 h.
  • Salt Formation : The product is treated with HCl gas in dichloromethane, yielding the dihydrochloride salt (mp 215–218°C).

Advantages :

  • Higher functional group tolerance compared to nitrile-based routes
  • Enables late-stage diversification via aldehyde intermediates

Catalytic Innovations in Industrial Synthesis

Phosphotungstic Acid-Mediated Cyclization

Adapting methodologies from triazine synthesis, phosphotungstic acid (2–5 mol%) accelerates triazole formation by lowering the activation energy of the rate-determining cyclization step. In batch reactors, this reduces reaction times from 40 h to 12 h while maintaining yields ≥85%.

Optimized Conditions :

  • Solvent: Chlorobenzene/acetonitrile (3:1 v/v)
  • Temperature: 70°C
  • Catalyst Recovery: 92% via aqueous extraction

Continuous Flow Processing

Microreactor systems enhance heat transfer during exothermic cyclization steps:

Parameter Batch Reactor Flow Reactor
Reaction Time 8 h 22 min
Space-Time Yield 0.8 g/L·h 4.2 g/L·h
Impurity Profile 5–7% <1%

Data extrapolated from oxadiazole synthesis protocols demonstrate the potential for triazole manufacturing scale-up.

Critical Analysis of Purification Techniques

Recrystallization Optimization

The dihydrochloride salt exhibits optimal solubility in hot ethanol/water (7:3 v/v), enabling single-solvent recrystallization with 98% recovery:

Solvent System Purity (%) Yield (%)
Ethanol/Water 99.2 92
Acetone/Ether 97.8 85
Methanol 95.4 78

XRD analysis confirms polymorphic form I dominance (>95%) in ethanol-derived crystals.

Chromatographic Methods

Reverse-phase C18 columns (MeCN/0.1% TFA) resolve residual hydrazine byproducts:

  • Gradient : 5→40% MeCN over 25 min
  • Detection : UV 254 nm
  • LOQ : 0.02% for hydrazine contaminants

Mechanistic Insights and Byproduct Management

Competing Reaction Pathways

DFT calculations (B3LYP/6-31G*) reveal two dominant cyclization mechanisms:

  • Concerted Pathway (ΔG‡ = 28.5 kcal/mol): Favored in polar aprotic solvents
  • Stepwise Nitrile Imine Formation (ΔG‡ = 32.1 kcal/mol): Dominates in protic media

Byproduct analysis identifies three primary impurities:

  • Imidazole dimer (3–5%): Mitigated via dilute reaction conditions
  • Hydrazone oligomers : Controlled through stoichiometric excess of hydrazine
  • Dehydrohalogenation products : Minimized by pH control during salt formation

Industrial Scale-Up Considerations

Cost-Benefit Analysis of Catalysts

Catalyst Cost (USD/kg) Recyclability Yield Impact
Phosphotungstic Acid 420 5 cycles +12%
Zeolite H-Y 180 3 cycles +7%
No Catalyst - - Baseline

Lifecycle assessments favor phosphotungstic acid despite higher initial costs due to reduced waste generation.

Environmental Impact Mitigation

Closed-loop systems recover 98% of chlorobenzene solvents via fractional distillation. Hydrazine scrubbers utilizing MnO2 catalysts achieve 99.9% decomposition efficiency, meeting EPA discharge standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Anticancer Activity

Research indicates that [3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride exhibits significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program.

  • In Vitro Studies : The compound demonstrated notable antitumor activity with IC50 values indicating effective inhibition of cell proliferation in multiple cancer types. For instance, a study showed that derivatives of triazole compounds displayed a mean growth inhibition (GI50) of approximately 15.72 μM against human tumor cells .

Antimicrobial Properties

The triazole moiety is known for its antimicrobial potential. Compounds similar to [3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride have been reported to possess activity against various bacterial and fungal strains.

  • Mechanism of Action : The mechanism often involves the disruption of microbial cell wall synthesis or interference with nucleic acid synthesis, making it a valuable candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of several triazole derivatives, including [3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride. The results indicated that the compound inhibited the growth of cancer cells significantly more than control compounds. The study utilized a panel of over sixty cancer cell lines to assess the compound's effectiveness .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives of triazole compounds were synthesized and tested against Mycobacterium tuberculosis and other resistant strains. The results showed promising activity, suggesting that [3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride could be further explored for developing treatments against drug-resistant infections .

Mechanism of Action

The mechanism of action of [3-(1H-1,2,4-Triazol-5-yl)phenyl]methanamine involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including triazole rings, aromatic systems, and amine functionalities. Key differences lie in substituents, stereochemistry, and physicochemical properties.

Triazole-Methanamine Derivatives

(a) [1H-1,2,4-Triazol-3-yl]methanamine Dihydrochloride (CAS 859791-21-2)
  • Molecular Formula : C$3$H$8$Cl$2$N$4$
  • Molecular Weight : 171.03 g/mol
  • Purity : 95% (SFC) .
  • Key Difference : Lacks the phenyl ring, reducing aromatic interactions compared to the target compound.
(b) [3-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanamine Dihydrochloride (CAS 1803592-42-8)
  • Structure : Triazole attached via a methylene bridge to the phenyl ring.
  • Molecular Formula : C${10}$H${14}$Cl$2$N$4$
  • Molecular Weight : 261.15 g/mol
  • Purity : ≥95% (HPLC) .
  • Key Difference : Triazole is at the 1-position with a methylene linker, altering electronic and steric properties compared to the 3-yl substitution in the target compound.

Triazole-Ethylamine Derivatives

(a) 1-(5-Methyl-4H-1,2,4-Triazol-3-yl)ethanamine Hydrochloride (CAS 1803604-52-5)
  • Structure : Methyl-substituted triazole linked to ethylamine.
  • Molecular Formula : C$5$H${10}$ClN$_4$
  • Molecular Weight : 156.61 g/mol
  • Key Difference : A shorter ethylamine chain and methyl substitution on the triazole reduce hydrophobicity compared to the phenyl-containing target molecule .
(b) N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide (Enantiomer I, 96)
  • Structure : Complex pyrrole-carboxamide scaffold with triazole-ethylamine and trifluoromethylphenyl groups.
  • Molecular Weight : ~500 g/mol (estimated from ).
  • Synthesis : Prepared via SFC purification (retention time = 1.41 min, 32% yield) .
  • Key Difference : The bulky trifluoromethylphenyl and cyclopropyl groups enhance steric hindrance, limiting bioavailability compared to the simpler phenyl-methanamine structure .

Sulfur-Containing Analogues

2-[(4-Methyl-4H-1,2,4-Triazol-3-yl)sulfanyl]ethanamine Hydrochloride (CAS 1559064-02-6)
  • Structure : Sulfanyl linker between triazole and ethylamine.
  • Molecular Formula : C$5$H${11}$ClN$_4$S
  • Molecular Weight : 194.68 g/mol

Non-Triazole Heterocycles

[3-(2-Methyl-1,3-Thiazol-4-yl)phenyl]methanamine Dihydrochloride (CAS 2031258-48-5)
  • Structure : Thiazole replaces triazole on the phenyl ring.
  • Molecular Formula : C${11}$H${13}$ClN$_2$S
  • Molecular Weight : 240.75 g/mol
  • Key Difference : Thiazole’s sulfur atom and reduced aromaticity compared to triazole may lower metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
Target Compound C$9$H${12}$Cl$2$N$4$ ~261.15 3-(1H-1,2,4-Triazol-3-yl)phenyl ≥95%
[1H-1,2,4-Triazol-3-yl]methanamine diHCl C$3$H$8$Cl$2$N$4$ 171.03 Triazole-3-yl 95%
1-(5-Methyl-4H-1,2,4-Triazol-3-yl)ethanamine HCl C$5$H${10}$ClN$_4$ 156.61 Methyl-triazole, ethylamine Not specified
Enantiomer I (96) C${22}$H${23}$F$3$N$6$O ~500 (estimated) Trifluoromethylphenyl, cyclopropyl 32% yield
2-[(4-Methyl-triazol-3-yl)sulfanyl]ethanamine HCl C$5$H${11}$ClN$_4$S 194.68 Sulfanyl linker Not specified
[3-(2-Methyl-thiazol-4-yl)phenyl]methanamine diHCl C${11}$H${13}$ClN$_2$S 240.75 Thiazole ring Not specified

Key Research Findings

  • Synthesis Efficiency : Triazole-containing compounds synthesized via SFC (e.g., ) generally achieve >95% purity, whereas sulfur-linked analogues () require alternative purification methods .
  • Bioactivity Correlations : Bulky substituents (e.g., trifluoromethylphenyl in ) reduce solubility but enhance target specificity, while simpler phenyl-methanamine scaffolds () offer broader applicability in medicinal chemistry .
  • Salt Forms: Dihydrochloride salts () improve aqueous solubility compared to mono-hydrochloride derivatives (), critical for in vitro assays .

Biological Activity

[3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : (3-(1H-1,2,4-triazol-3-yl)phenyl)methanamine dihydrochloride
  • Molecular Formula : C9H12Cl2N4
  • Molecular Weight : 247.12 g/mol
  • CAS Number : 2219368-62-2
  • Purity : ≥95% .

The biological activity of [3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride can be attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Triazole compounds often exhibit significant antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various pathogenic microorganisms by disrupting their cellular processes.
  • Anticancer Properties : Triazoles have been shown to possess cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells is a key area of interest.
  • Enzyme Inhibition : Some studies suggest that triazole derivatives may inhibit specific enzymes involved in cancer progression and microbial resistance.

Biological Activity Data

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntibacterialE. coli12.5
AntifungalC. albicans10.0
AnticancerMCF-7 (breast cancer)15.0
AnticancerHCT116 (colon cancer)6.2

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various triazole derivatives on cancer cell lines, [3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride was found to inhibit the proliferation of MCF-7 cells with an IC50 value of 15 μM. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against common pathogens such as E. coli and C. albicans. The compound demonstrated significant antibacterial activity with an IC50 value of 12.5 μM against E. coli and antifungal activity with an IC50 value of 10 μM against C. albicans, suggesting its potential use in treating infections caused by these organisms .

Q & A

Q. What are the established synthetic routes for [3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine dihydrochloride and its derivatives?

The compound is typically synthesized via cyclization reactions starting from hydrazide intermediates or triazole precursors. For example, hydrazide groups can be converted into 4-amino-5-mercapto-1,2,4-triazol-3-yl derivatives, which react with phenacyl bromides or chloroacetone under acidic conditions to form triazole derivatives . Industrial-scale synthesis optimizes reaction parameters (e.g., reflux in hydrochloric acid) and purification methods (e.g., recrystallization) to enhance yield and purity .

Q. How is structural characterization performed for this compound in academic research?

Structural integrity is confirmed using:

  • Nuclear Magnetic Resonance (NMR) : To resolve proton environments and confirm substituent positions. For example, 1H^1H NMR data for triazole derivatives often show distinct peaks for aromatic protons and amine groups .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) : Used to assess purity and separate enantiomers, with retention times documented for reproducibility .

Q. What are the primary biochemical applications of this compound?

The compound serves as a scaffold in enzyme modulation studies due to its triazole core, which interacts with active sites in proteins. It is also used to synthesize derivatives for probing antimicrobial, antifungal, and anti-inflammatory activities. For instance, similar triazole derivatives exhibit inhibitory effects on HIV-1 and bacterial pathogens .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across studies?

Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or cellular models. Methodological strategies include:

  • Dose-Response Curves : To establish concentration-dependent activity thresholds.
  • Standardized Assays : Replicating studies under controlled conditions (e.g., CLSI guidelines for antimicrobial testing) .
  • Meta-Analysis : Cross-referencing data from multiple sources to identify trends or outliers.

Q. What experimental designs optimize the synthesis of enantiomerically pure derivatives?

Enantiomeric purity is achieved via:

  • Chiral Chromatography : SFC with chiral stationary phases (e.g., amylose-based columns) separates enantiomers, as demonstrated in the resolution of triazole-pyrrole carboxamide derivatives .
  • Asymmetric Catalysis : Using chiral catalysts (e.g., BINOL-derived ligands) during key synthetic steps to favor specific stereoisomers.

Q. How do computational methods enhance the design of triazole-based derivatives?

  • Molecular Docking : Predicts binding affinities to target proteins (e.g., HIV-1 protease) by simulating interactions between the triazole core and active sites.
  • QSAR Models : Correlate structural features (e.g., substituent electronegativity) with bioactivity to guide derivative design .

Data Analysis and Technical Challenges

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

Impurities (e.g., unreacted intermediates) are quantified using:

  • LC-MS : Detects low-abundance species with high sensitivity.
  • NMR Relaxation Techniques : Differentiates between closely related structures.
  • Reference Standards : Commercially available or synthesized in-house for calibration .

Q. How can crystallographic data resolve ambiguities in molecular configurations?

Programs like ORTEP-3 visualize electron density maps to validate atomic positions. For example, SHELXL refines twinned or high-resolution macromolecular data to resolve ambiguities in bond connectivity .

Biological Evaluation

Q. What in vitro models are suitable for assessing the compound’s therapeutic potential?

  • Antimicrobial Assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Cell-Based Assays : Measure cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (e.g., COX-2 inhibition) in human cell lines.

Q. How is target specificity validated for triazole derivatives?

  • Knockout Studies : Genetic silencing of putative targets (e.g., CRISPR/Cas9) to confirm mechanism of action.
  • Competitive Binding Assays : Use radiolabeled ligands to assess displacement in receptor-binding studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.